molecular formula C10H11NO2 B109189 (4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 125133-96-2

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No. B109189
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-APPZFPTMSA-N
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Description

“(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C10H11NO2 . It’s an organic compound that contains an oxazolidinone ring, a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one” consists of a five-membered oxazolidinone ring with a methyl and a phenyl group attached . The exact 3D conformation of the molecule can be influenced by the specific arrangement of these groups .

properties

IUPAC Name

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Synthesis routes and methods

Procedure details

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CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
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